Dimethyl N-(chloroacetyl)-L-aspartate

Vue d'ensemble

Description

Molecular Structure Analysis

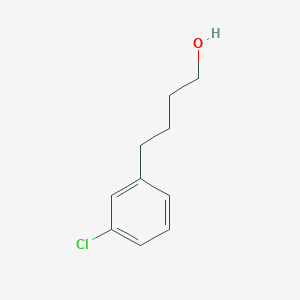

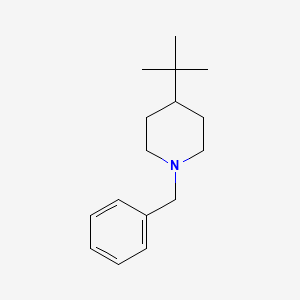

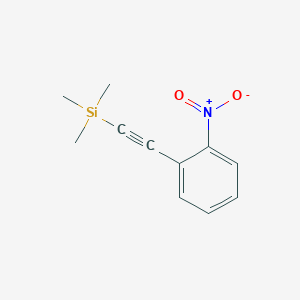

The molecular structure of “Dimethyl N-(chloroacetyl)-L-aspartate” would likely include an amide linkage between the nitrogen atom of the aspartate and the carbonyl carbon of the chloroacetyl group. The two methyl groups would be attached to the carboxyl group of the aspartate, forming a dimethyl ester .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The amide bond could be hydrolyzed under acidic or basic conditions to yield the parent amino acid and the acyl chloride. The ester could also be hydrolyzed to yield the parent carboxylic acid and methanol .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would likely be influenced by its functional groups. The amide and ester groups could participate in hydrogen bonding, affecting its solubility and boiling/melting points .Applications De Recherche Scientifique

Synthesis of Peptide Mimics

A study by (Zhang et al., 2001) explored the synthesis of RGD tripeptide, a cellular adhesion factor, using a combination of chemical and enzymatic methods. This process included the preparation of L-aspartic acid dimethyl ester and chloroacetylation, which are key steps in peptide mimic synthesis.

Role in Chemical Reactions

(Wang Ying-chun, 2011) demonstrated the use of dimethyl D-aspartate hydrochloride in synthesizing N-methyl-D-aspartic acid. This indicates its application in facilitating specific chemical reactions and producing novel compounds.

Zinc-Sulfur Bond Studies

Research by (Phillips et al., 1982) used aspartate transcarbamylase ligated with N-(phosphonoacetyl)-L-aspartate to study zinc-sulfur bonds. This highlights its application in biochemical studies and understanding enzyme interactions.

Preventing Aspartimide Formation

(Karlström & Undén, 1995) described a new protecting group for aspartic acid that prevents base-catalyzed aspartimide formation, underscoring its utility in peptide synthesis and chemical stability.

Conformational Analysis of Derivatives

A study by (Braga et al., 2015) on L-aspartic acid dimethyl ester and its derivatives emphasized their conformational behavior, which is crucial for understanding molecular interactions and designing drugs.

Cross-linking in Protein Studies

(Davies & Stark, 1970) used dimethyl suberimidate in studying the subunit structure of oligomeric proteins. This method aids in understanding protein structures and functions.

Conformational Changes in Enzymatic Reactions

Research by (Ladner et al., 1982) showed that the binding of N-(phosphonacetyl)-L-aspartate to aspartate carbamoyltransferase induced significant structural changes. This has implications in enzymology and pharmaceutical design.

Antiproliferative Activity in Cancer Research

(Wissner et al., 2001) discussed the antiproliferative activity of N-acyl-aspartic acid dimethyl ester derivatives. This research is vital in the development of novel anticancer drugs.

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds such as dimethyl fumarate have been shown to target endothelial cells and have effects on the energetic metabolism of these cells

Mode of Action

Compounds with similar structures, such as dimethyl fumarate, have been shown to promote glycolysis and diminish cell respiration in endothelial cells . This could be a consequence of a down-regulation of serine and glycine synthesis through inhibition of PHGDH activity in these cells .

Biochemical Pathways

Related compounds such as dimethyl fumarate have been shown to alter the energetic metabolism of endothelial cells . This alteration could potentially affect various biochemical pathways within these cells.

Pharmacokinetics

A compound with a similar structure, n,n-dimethyltryptamine (dmt), has been shown to have a rapid onset, intense effects, and a relatively short duration of action . The elimination half-life of DMT is approximately 9-12 minutes

Result of Action

Similar compounds such as dimethyl fumarate have been shown to promote glycolysis and diminish cell respiration in endothelial cells . This could potentially lead to changes in cell metabolism and function.

Action Environment

For example, acetyl chloride, a highly reactive and unstable compound in water, has been shown to efficiently acetylate primary amines and amino acids in a brine solution . This suggests that the action of Dimethyl N-(chloroacetyl)-L-aspartate could also be influenced by its environment.

Propriétés

IUPAC Name |

dimethyl (2S)-2-[(2-chloroacetyl)amino]butanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClNO5/c1-14-7(12)3-5(8(13)15-2)10-6(11)4-9/h5H,3-4H2,1-2H3,(H,10,11)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKYSSPLTBKXLFB-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(=O)OC)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](C(=O)OC)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20514497 | |

| Record name | Dimethyl N-(chloroacetyl)-L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20514497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76385-50-7 | |

| Record name | Dimethyl N-(chloroacetyl)-L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20514497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Pyridinecarboxylic acid, 5-[(1-oxopropyl)amino]-](/img/structure/B3056997.png)